molecular formula C18H14O3 B1325271 4-Oxo-4-(9-phenanthryl)butyric acid CAS No. 68151-15-5

4-Oxo-4-(9-phenanthryl)butyric acid

Cat. No. B1325271
CAS RN: 68151-15-5
M. Wt: 278.3 g/mol
InChI Key: BWHXNHOFULMJFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The 4–oxo–4–phenyl butanic acid is synthesized by the Friedel–Craft’s reaction between succinic anhydride and benzene in the presence of anhydrous aluminium chloride .


Molecular Structure Analysis

4-OXO-4-(9-PHENANTHRYL)BUTYRIC ACID contains total 37 bond(s); 23 non-H bond(s), 18 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 16 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s) .


Chemical Reactions Analysis

The kinetics of oxidation of a series of substituted 4-oxobutanoic acids by N -bromophthalimide have been studied in aqueous acetic acid medium at 30 °C. The total reaction is second-order, first-order each in oxidant and substrate .


Physical And Chemical Properties Analysis

4-Oxo-4-(9-phenanthryl)butyric acid is a synthetic organic compound with the molecular formula C20H14O3.

Scientific Research Applications

I have conducted a search for the scientific research applications of “4-Oxo-4-(9-phenanthryl)butyric acid,” but unfortunately, there is limited information available on specific applications for this compound in the public domain. The search results mostly include chemical suppliers and some kinetic studies , but they do not detail unique applications across different fields.

Mechanism of Action

The 4–oxo–4–phenyl butanic acid is reported to undergo enolization in strong acid medium and the enol form is reported to be the reactive species in its reactions with many oxidants .

Safety and Hazards

When handling 4-Oxo-4-(9-phenanthryl)butyric acid, it is recommended to wear suitable protective clothing and avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

4-oxo-4-phenanthren-9-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-17(9-10-18(20)21)16-11-12-5-1-2-6-13(12)14-7-3-4-8-15(14)16/h1-8,11H,9-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHXNHOFULMJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645320
Record name 4-Oxo-4-(phenanthren-9-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-(9-phenanthryl)butyric acid

CAS RN

68151-15-5
Record name 4-Oxo-4-(phenanthren-9-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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